Cas no 18881-04-4 ((S)-cis-Verbenol)

(S)-cis-Verbenol Chemical and Physical Properties
Names and Identifiers
-
- (S)-cis-Verbenol
- [1S-(1alpha,2beta,5alpha)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
- CIS-VERBENOL
- (1S)-CIS-VERBENOL
- (1S,2S)-4,6,6-TRIMETHYLBICYCLO[3.1.1]HEPT-3-EN-2-OL
- (1S-CIS)-4,6,6-TRIMETHYLBICYCLO[3.1.1]HEPT-3-EN-2-OL
- (4S)-cis-Verbenol
- (S)-cis-Verbenol,sum of isomers
- cis-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
- Z-Verbenol
- (S)-cis-Verbenol 95%
- (S)-CIS-VERBENOL, 95% (50+% E.E.)
- (S)-cis-Verbenol,97%,sum of isomers
- (S)-cis-Verbenol, sum of isomers, 97%
- J-500444
- BICYCLO(3.1.1)HEPT-3-EN-2-OL, 4,6,6-TRIMETHYL-, (1S-(1.ALPHA.,2.BETA.,5.ALPHA.))-
- UNII-XR9T57F48T
- Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1alpha,2beta,5alpha)-
- CCRIS 5289
- (1S,4S,5S)-CIS-VERBENOL
- SCHEMBL1302577
- AKOS015913095
- Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2R,5R)-rel-
- (1s,2s)-(+)-cis-4,6,6-trimethyl bicyclo[3.1.1]hept-3-en-2-ol
- (1S,2S,5S)-4,6,6-trimethyl-bicyclo[3.1.1]Hept-3-en-2-ol
- AS-70919
- S-(-)-cis-Verbenol
- DTXSID20885073
- MFCD00065444
- (1S-(1alpha,2beta,5alpha))-4,6,6-Trimethylbicyclo(3.1.1)hept-3-en-2-ol
- (-)-cis-Verbenol
- (S)-cis-Verbenol, 95%
- Verbenol, (S)-cis-
- (-)-Verbenol
- Q27293968
- (1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
- AC-30319
- XR9T57F48T
- EINECS 242-645-2
- Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
- Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
- 18881-04-4
- 1845-30-3
- 96% pound sum of isomers pound(c)
- HY-W674037
- CS-0757546
- WONIGEXYPVIKFS-YIZRAAEISA-N
- G73855
-
- MDL: MFCD00065444
- Inchi: InChI=1S/C20H26/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h9-12H,7-8H2,1-6H3
- InChI Key: WONIGEXYPVIKFS-YIZRAAEISA-N
- SMILES: CC1=CC(C)=C(CCC2C=C(C)C(C)=CC=2C)C=C1C
Computed Properties
- Exact Mass: 152.12000
- Monoisotopic Mass: 152.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.0±0.1 g/cm3
- Melting Point: 62-65 °C (lit.)
- Boiling Point: 214.9±9.0 °C at 760 mmHg
- Flash Point: 84.5±11.0 °C
- Refractive Index: 1.511
- PSA: 20.23000
- LogP: 1.96950
- Optical Activity: [α]20/D −9° in chloroform
[α]20/D +10° in ethanol - Solubility: Uncertain
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
(S)-cis-Verbenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-cis-Verbenol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(S)-cis-Verbenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-70919-25G |
(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
18881-04-4 | >95% | 25g |
£1129.00 | 2025-02-08 | |
eNovation Chemicals LLC | K98779-5g |
(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol |
18881-04-4 | 97% | 5g |
$350 | 2024-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236828-5 g |
(S)-cis-Verbenol, |
18881-04-4 | 5g |
¥677.00 | 2023-07-10 | ||
1PlusChem | 1P002HTN-5g |
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- |
18881-04-4 | 95%(GC) | 5g |
$203.00 | 2024-06-17 | |
Ambeed | A1521984-5g |
(1S,2S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol |
18881-04-4 | 98% | 5g |
$96.0 | 2024-04-22 | |
Aaron | AR002I1Z-1g |
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- |
18881-04-4 | 98% | 1g |
$27.00 | 2025-01-21 | |
Aaron | AR002I1Z-5g |
Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- |
18881-04-4 | 98% | 5g |
$84.00 | 2025-01-21 | |
A2B Chem LLC | AB15611-5g |
(S)-Cis-verbenol |
18881-04-4 | 95%(GC) | 5g |
$182.00 | 2024-04-20 | |
Ambeed | A1521984-250mg |
(1S,2S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol |
18881-04-4 | 98% | 250mg |
$16.0 | 2024-04-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S915331-1g |
(S)-cis-Verbenol |
18881-04-4 | ≥95% | 1g |
687.60 | 2021-05-17 |
(S)-cis-Verbenol Related Literature
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Mohamad Faiz Mukhtar Gunam Resul,Abdul Rehman,Ana María López Fernández,Valentine C. Eze,Adam P. Harvey RSC Adv. 2021 11 33027
-
Susana Blanco,Juan Carlos López,Assimo Maris Phys. Chem. Chem. Phys. 2020 22 5729
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Victor R. L. J. Bloemendal,Jan C. M. van Hest,Floris P. J. T. Rutjes Org. Biomol. Chem. 2020 18 3203
-
L. Gunnar W. Bergstr?m Chem. Commun. 2008 3959
-
Yonghai Cao,Yuhang Li,Hao Yu,Feng Peng,Hongjuan Wang Catal. Sci. Technol. 2015 5 3935
Additional information on (S)-cis-Verbenol
Introduction to (S)-cis-Verbenol (CAS No. 18881-04-4)
(S)-cis-Verbenol, a naturally occurring terpene alcohol, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. With the CAS number 18881-04-4, this molecule has garnered attention for its unique structural properties and potential biological activities. The stereochemistry of (S)-cis-Verbenol, particularly the (S)-configuration and the cis-orientation of its double bond, plays a crucial role in determining its interaction with biological targets.
The chemical structure of (S)-cis-Verbenol consists of a cyclohexene ring substituted with an alcohol group at the 2-position and a methyl group at the 3-position. This configuration imparts a specific three-dimensional shape to the molecule, which is essential for its biological activity. The presence of the hydroxyl group also makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization to produce novel compounds with enhanced pharmacological properties.
Recent research has highlighted the potential of (S)-cis-Verbenol as a lead compound in the development of new therapeutic agents. Studies have demonstrated its ability to interact with various biological receptors and enzymes, suggesting applications in treating neurological disorders, inflammation, and other diseases. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for neuropharmacological research.
In particular, investigations into the anti-inflammatory properties of (S)-cis-Verbenol have shown promising results. The molecule has been found to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways involved in immune responses. This mechanism of action makes it a potential therapeutic option for conditions like rheumatoid arthritis and inflammatory bowel disease.
Additionally, (S)-cis-Verbenol has been studied for its effects on central nervous system (CNS) function. Preclinical studies have indicated that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to scavenge reactive oxygen species and protect against oxidative stress has been particularly noted in these studies.
The synthesis of (S)-cis-Verbenol is another area of active research. Traditional methods often involve complex multi-step processes that can be inefficient and costly. However, recent advances in biocatalysis have enabled the production of (S)-cis-Verbenol through enzymatic routes, offering a more sustainable and scalable approach. These biocatalytic methods utilize engineered enzymes that selectively convert precursor molecules into (S)-cis-Verbenol with high enantioselectivity.
The pharmacokinetic profile of (S)-cis-Verbenol is also an important consideration in drug development. Studies have shown that the compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting its potential for therapeutic use. Further research is needed to optimize its delivery systems and improve its pharmacokinetic properties.
Future directions in the study of (S)-cis-Verbenol include exploring its potential as an adjuvant therapy in combination with existing drugs. By understanding its mechanism of action and interactions with other compounds, researchers can develop synergistic therapeutic strategies that enhance treatment outcomes. Additionally, investigating the compound's effects on different disease models will provide valuable insights into its therapeutic potential.
In conclusion, (S)-cis-Verbenol (CAS No. 18881-04-4) is a fascinating molecule with significant promise in pharmaceutical applications. Its unique stereochemistry, combined with its biological activities, makes it a valuable lead compound for drug development. As research continues to uncover new aspects of its properties and potential uses, (S)-cis-Verbenol is poised to play an important role in addressing various health challenges.
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